molecular formula C22H16Br2ClNO3 B14724693 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one CAS No. 6289-93-6

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one

Cat. No.: B14724693
CAS No.: 6289-93-6
M. Wt: 537.6 g/mol
InChI Key: VWWYOBLJATTWNP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
  • 2-Amino-4′-bromoacetophenone

Uniqueness

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

6289-93-6

Molecular Formula

C22H16Br2ClNO3

Molecular Weight

537.6 g/mol

IUPAC Name

2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one

InChI

InChI=1S/C22H16Br2ClNO3/c23-17-10-6-16(7-11-17)22(27)20(24)19(14-8-12-18(25)13-9-14)21(26(28)29)15-4-2-1-3-5-15/h1-13,19-21H

InChI Key

VWWYOBLJATTWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=C(C=C3)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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